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2-{[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structural features, including a chlorinated thiophene moiety and an oxadiazole ring. Its molecular formula is C12H12ClN3O4S3, and it has a molecular weight of 393.9 g/mol. The compound's IUPAC name reflects its intricate structure, which includes various functional groups that may contribute to its biological activity and chemical reactivity. The presence of the oxadiazole and thiophene rings suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
These reactions highlight the compound's versatility in synthetic chemistry and its potential for generating diverse derivatives.
Research indicates that 2-{[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide exhibits significant biological activity. It has been investigated for its antimicrobial properties, with studies showing effectiveness against various microbial species. Additionally, the compound may possess anticancer activity due to its structural components that can interact with biological targets such as enzymes or receptors involved in disease pathways. The exact mechanisms of action are still under investigation but may involve inhibition of specific molecular targets.
The synthesis of 2-{[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves multiple steps:
Industrial methods may optimize these steps to enhance yield and purity, employing techniques like high-performance liquid chromatography for purification .
The unique chemical structure of 2-{[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide suggests various applications:
Interaction studies are crucial for understanding how 2-{[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide interacts with biological systems. Preliminary research suggests that it may inhibit certain enzymes or receptors related to disease processes. Molecular docking studies have been employed to predict binding affinities and interactions with target proteins, providing insights into its potential therapeutic applications .
Several compounds share structural similarities with 2-{[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-{[5-(Diphenylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide | Diphenylmethyl group instead of chlorothiophen | Antimicrobial properties |
| 2-{[5-(Phenoxymethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}-N-(tetrahydrofuran-2-yl)acetamide | Phenoxymethyl group | Investigated for anticancer activity |
| 2-{[5-(Substituted phenyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides | Various phenyl substitutions | Enzyme inhibition potential |
These compounds illustrate the diversity within the oxadiazole-thiol framework and highlight the unique aspects of 2-{[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide regarding its specific substituents and biological activities .